(S)-N-Boc-L-homoserine Methyl Ester Tosylate

Vue d'ensemble

Description

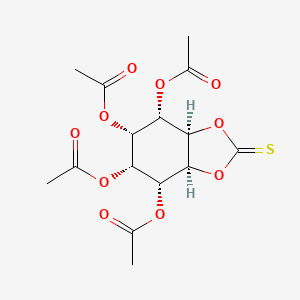

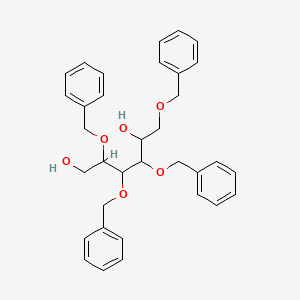

“(S)-N-Boc-L-homoserine Methyl Ester Tosylate” is a complex organic compound. It is a type of ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The “tosylate” part of the name indicates that it contains a tosyl group, which is a univalent functional group with the chemical formula −SO2−C6H4−CH3 .

Synthesis Analysis

The synthesis of such esters typically involves the transformation of an alcohol group into a sulfonic ester using para-toluene sulfonyl chloride (Ts-Cl) or methanesulfonyl chloride (Ms-Cl), creating what is termed an organic tosylate or mesylate . The reaction is typically performed under controlled conditions to ensure the correct product is formed .Molecular Structure Analysis

The molecular structure of “(S)-N-Boc-L-homoserine Methyl Ester Tosylate” would be complex due to the presence of multiple functional groups. The tosyl group, for example, consists of a tolyl group, −C6H4−CH3, joined to a sulfonyl group, −SO2−, with the open valence on sulfur .Chemical Reactions Analysis

Tosylates, such as “(S)-N-Boc-L-homoserine Methyl Ester Tosylate”, are excellent leaving groups in nucleophilic substitution reactions due to resonance delocalization of the developing negative charge on the leaving oxygen .Applications De Recherche Scientifique

Synthesis of Benzyl Ethers and Esters

This compound can be used in the synthesis of benzyl ethers and esters . It can serve as a mild, convenient, and in some cases uniquely effective new reagent for these syntheses . This application is particularly useful in organic and medicinal chemistry, where the need for specialized reagents and protecting groups is increasing .

Direct Amidation of Esters

“(S)-N-Boc-L-homoserine Methyl Ester Tosylate” can be used in the base-promoted direct amidation of unactivated esters . This is among the most useful reactions for amide bond formation in contemporary organic chemistry . The direct amidation of esters is an attractive method due to its availability and the potential for atom economy, energy efficiency, and improved green chemistry metrics .

Production of Beta-glucan Methyl Esters

This compound can be used in the production of beta-glucan methyl ester compounds . These compounds have potential applications in the cosmetics field . This is particularly relevant given the increasing demand for natural and sustainable ingredients in cosmetic products .

Orientations Futures

The future directions for “(S)-N-Boc-L-homoserine Methyl Ester Tosylate” could involve its use in various chemical reactions and syntheses. For instance, ester hydrolysis is a well-known reaction, but it is normally incompatible with either the Fmoc protecting group in basic conditions or the Boc group in an aqueous acidic environment . Therefore, the development of efficient ester hydrolysis methods suitable for Fmoc-protected amino acid that incurs no epimerization could be a potential future direction .

Mécanisme D'action

Mode of Action

The compound contains a tosylate group , which is known to be a good leaving group. This suggests that it may undergo nucleophilic substitution reactions . The compound also contains an ester group, which could undergo hydrolysis .

Pharmacokinetics

The compound’s solubility could be influenced by the presence of the tosylate group, which is known to improve water solubility .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of (S)-N-Boc-L-homoserine Methyl Ester Tosylate. For example, the rate of hydrolysis of the ester group could be influenced by pH .

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;methyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5.C7H8O3S/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4;1-6-2-4-7(5-3-6)11(8,9)10/h7,12H,5-6H2,1-4H3,(H,11,14);2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHAHBDLYCRPGL-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)NC(CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N[C@@H](CCO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Boc-L-homoserine Methyl Ester Tosylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate](/img/structure/B1140540.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)

amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic](/img/no-structure.png)